1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H14F3NO2 and its molecular weight is 273.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biologically Active Compounds of Plants
Carboxylic acids, derived from plants, exhibit a range of biological activities. Research into the structure-related antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids shows that structural differences significantly influence their bioactivity. For example, rosmarinic acid displayed the highest antioxidant activity among studied compounds, with the order of potency as follows: RA > CFA ~ ChA > p-CA > CinA > BA. However, antimicrobial properties varied based on the microbial strain and experimental conditions, indicating the complexity of structure-activity relationships (Godlewska-Żyłkiewicz et al., 2020).
Metals Influence on Biologically Important Ligands
A review on the effect of metals on the electronic systems of biologically important ligands, including carboxylic acids, highlights the significant impact metals have on these systems. The study suggests that understanding the interactions between metals and ligands, such as carboxylic acids, is crucial for predicting molecule properties like reactivity and complex compound stability (Lewandowski et al., 2005).
Environmental Persistence and Treatment of Perfluoroalkyl Substances
Research on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which include carboxylic acid derivatives, focuses on their environmental persistence, detection in water systems, and treatment methods. These studies underline the challenges in managing PFAS due to their stability and widespread presence in the environment. Techniques such as filtration, sorption, and advanced oxidative processes are discussed for PFAS removal, indicating the importance of developing efficient treatment methods for persistent compounds (Rayne & Forest, 2009; Liu & Avendaño, 2013).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a critical scaffold in medicinal chemistry for developing compounds to treat human diseases. Its sp^3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage of molecules. This review details the significance of the pyrrolidine ring in synthesizing bioactive molecules with various biological profiles, suggesting potential avenues for research into related compounds like 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (Li Petri et al., 2021).
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, it is expected that many novel applications of pyrrolidine compounds with different biological profiles will be discovered in the future .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like many bioactive compounds, it likely interacts with proteins or enzymes in the body to exert its effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid’s action are currently unknown. Understanding these effects requires further experimental studies .
Properties
IUPAC Name |
1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)12(11(18)19)6-7-17(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIQUJLAJXRXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599238 | |
Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186203-08-7 | |
Record name | 1-(Phenylmethyl)-3-(trifluoromethyl)-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186203-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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